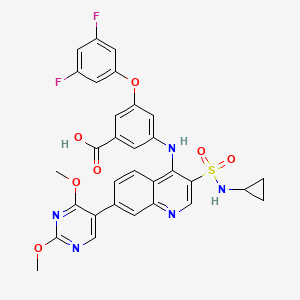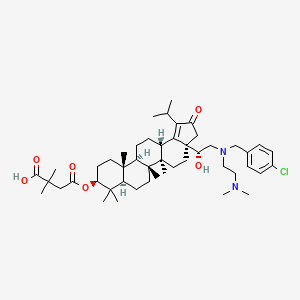
GSK872
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK872, also known as GSK2399872A, is a potent and selective inhibitor of receptor-interacting protein kinase 3 (RIP3). RIP3 plays a crucial role in necroptosis, a form of programmed cell death. This compound binds with high affinity to the kinase domain of RIP3, with an IC50 value of 1.8 nM. It effectively inhibits RIP3 kinase activity, with an IC50 value of 1.3 nM .
Preparation Methods
Synthetic Routes:: The synthetic route for GSK872 is not explicitly mentioned in the available literature. it is typically synthesized through a series of chemical reactions involving specific precursors. Further research would be needed to uncover the exact synthetic pathway.
Industrial Production Methods:: Information regarding large-scale industrial production methods for this compound is limited. As a research compound, it is primarily synthesized in laboratory settings.
Chemical Reactions Analysis
GSK872 is involved in various chemical reactions, including but not limited to:
Oxidation: this compound may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions may occur.
Common reagents and conditions used in these reactions are not explicitly documented. The major products formed from these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
GSK872 has found applications in several scientific fields:
Chemistry: Researchers use this compound to study cell signaling pathways and kinase inhibition.
Biology: It is employed in cell death research, particularly necroptosis.
Medicine: this compound’s potential therapeutic applications include brain injury treatment, where it improves early brain edema and neurological deficits.
Industry: While not directly used in industry, its study contributes to drug development and understanding cellular processes.
Mechanism of Action
GSK872 exerts its effects by inhibiting RIP3 kinase activity. It prevents necroptosis and subsequent cytoplasmic translocation of high-mobility group box 1 (HMGB1). The molecular targets and pathways involved are intricately linked to cell death regulation .
Comparison with Similar Compounds
GSK872’s uniqueness lies in its specific targeting of RIP3. Similar compounds include other RIP3 inhibitors, but this compound’s high affinity and selectivity set it apart.
Remember that this compound is primarily used for scientific research purposes, and its potential therapeutic applications are still under investigation.
Properties
IUPAC Name |
N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDBTQNFAPKACC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
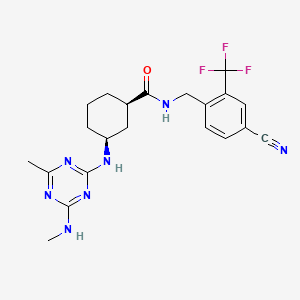

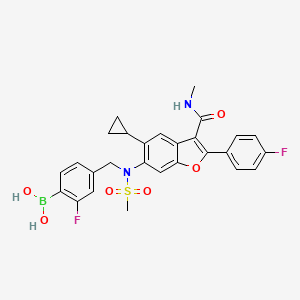
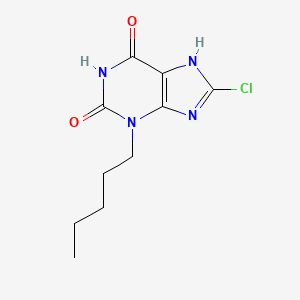
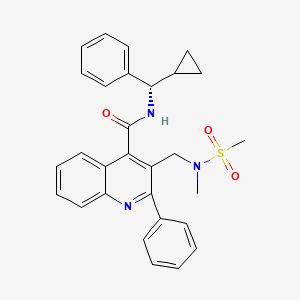

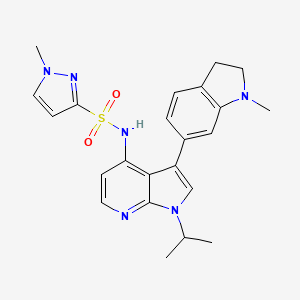

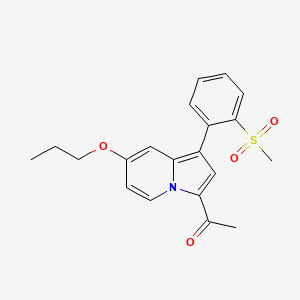
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)

